molecular formula C17H18N2OS2 B295449 5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B295449
M. Wt: 330.5 g/mol
InChI Key: GHIBIPHFVHGQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has gained significant attention due to its potential use in medicinal chemistry. This compound has been studied for its various biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that it acts by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

The advantages of using 5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antiviral drugs. Its relatively simple synthesis method and low toxicity also make it an attractive candidate for further research. However, its limitations include its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research on 5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to enhance its potential as a drug candidate. Additionally, its potential for combination therapy with other anticancer, anti-inflammatory, and antiviral drugs should be explored. Finally, its potential for use in other disease areas, such as neurodegenerative diseases, should be investigated.

Synthesis Methods

The synthesis of 5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. The most common method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propyl thiol to form the thioamide. This is followed by the reaction with phenyl isocyanate to yield the desired compound.

Scientific Research Applications

5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one has been studied for its various biological activities. It has been shown to have antitumor activity against several cancer cell lines, including breast, prostate, and lung cancer. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has antiviral activity against the hepatitis C virus.

properties

Molecular Formula

C17H18N2OS2

Molecular Weight

330.5 g/mol

IUPAC Name

5,6-dimethyl-3-phenyl-2-propylsulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N2OS2/c1-4-10-21-17-18-15-14(11(2)12(3)22-15)16(20)19(17)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3

InChI Key

GHIBIPHFVHGQKP-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3=CC=CC=C3

Canonical SMILES

CCCSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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